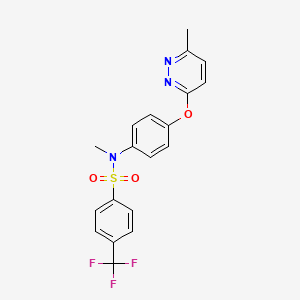
N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-4-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound with significant potential in various scientific fields. Its structure is characterized by a methylated nitrogen, a phenyl group substituted with a pyridazinyl moiety, and a benzenesulfonamide group containing a trifluoromethyl substituent. These features make it an intriguing candidate for research and application in synthetic chemistry, pharmacology, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic synthesis. Starting from commercially available precursors, the synthesis involves the following general steps:
Formation of the methylpyridazinyl intermediate: The 6-methylpyridazine is synthesized via the reaction of appropriate reagents under controlled conditions.
Coupling with the phenyl group: The methylpyridazinyl intermediate undergoes an etherification reaction with a phenyl compound containing a suitable leaving group, leading to the formation of the 6-methylpyridazin-3-yloxyphenyl intermediate.
Sulfonamidation: The intermediate is then reacted with a trifluoromethylbenzenesulfonamide in the presence of a catalyst to form the final compound.
Industrial Production Methods: In an industrial setting, the production is scaled up using optimized reaction conditions such as temperature, pressure, and the use of high-efficiency catalysts to ensure a high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes:
Substitution Reactions: The compound can undergo various substitution reactions, particularly at the phenyl and pyridazinyl rings.
Oxidation and Reduction: The compound's nitrogen and sulfur atoms allow for oxidation and reduction reactions under specific conditions.
Hydrolysis: The sulfonamide group is prone to hydrolysis under acidic or basic conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminium hydride, sodium borohydride.
Substitution: Halogens, acyl halides, organometallic reagents.
Hydrolysis: Strong acids (HCl, H2SO4), bases (NaOH, KOH).
Major Products Formed: Depending on the reaction conditions and reagents, the compound can form various products such as substituted derivatives, oxidized forms, and hydrolyzed products.
Aplicaciones Científicas De Investigación
The compound finds extensive applications in several fields:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biological probe due to its unique structure.
Medicine: Explored for its pharmacological activities, including potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Mecanismo De Acción
The mechanism by which N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-4-(trifluoromethyl)benzenesulfonamide exerts its effects is intricate and depends on its interaction with specific molecular targets. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. In pharmacological contexts, it could inhibit or activate specific proteins, influencing cell signaling and gene expression.
Comparación Con Compuestos Similares
Compared to other compounds with similar structural motifs, such as sulfonamides and pyridazinyl derivatives, this compound stands out due to the unique combination of a trifluoromethyl group and its extensive substitution pattern. This uniqueness grants it distinct chemical properties and enhances its versatility in applications.
List of Similar Compounds:
N-methyl-N-(4-phenyl)-benzenesulfonamide
N-(4-(6-methylpyridazin-3-yl)phenyl)-benzenesulfonamide
4-(trifluoromethyl)benzenesulfonamide
Through ongoing research, N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-4-(trifluoromethyl)benzenesulfonamide continues to unveil its vast potential across multiple scientific disciplines.
Propiedades
IUPAC Name |
N-methyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]-4-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3S/c1-13-3-12-18(24-23-13)28-16-8-6-15(7-9-16)25(2)29(26,27)17-10-4-14(5-11-17)19(20,21)22/h3-12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYITFDMYSULDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














